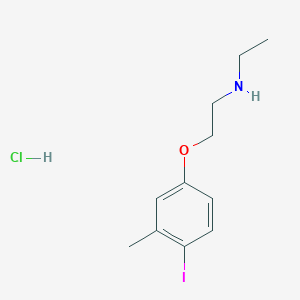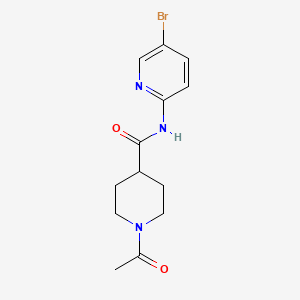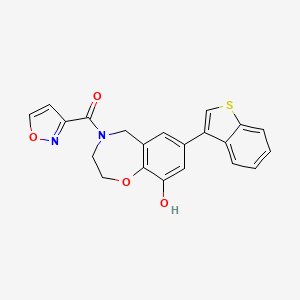![molecular formula C15H25N3O3 B5308493 3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5308493.png)
3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride, also known as UMB68, is a small molecule that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. UMB68 is a spirocyclic compound that contains a morpholine ring and a diazaspiro ring system. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Wirkmechanismus
The exact mechanism of action of 3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a type of inflammatory mediator. This compound has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and physiological effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also relatively stable and can be easily synthesized in large quantities. However, this compound also has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can limit its effectiveness in certain applications. This compound can also exhibit non-specific binding to proteins and other biomolecules, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on 3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride. One area of interest is the development of this compound derivatives with improved solubility and specificity. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for the treatment of chronic pain and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.
Synthesemethoden
The synthesis of 3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride involves a multistep process that begins with the reaction of 1,6-diaminohexane with 2-(4-morpholinyl)acetic acid to form the intermediate compound. The intermediate is then subjected to a cyclization reaction with paraformaldehyde and hydrochloric acid to yield the final product, this compound hydrochloride.
Wissenschaftliche Forschungsanwendungen
3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(3,9-diazaspiro[5.5]undecan-3-yl)-2-morpholin-4-ylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c19-13(14(20)18-9-11-21-12-10-18)17-7-3-15(4-8-17)1-5-16-6-2-15/h16H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKJAOQNVQPGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C(=O)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308417.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5308419.png)
![1-allyl-4-[(3-chloro-4-fluorophenoxy)acetyl]piperazine](/img/structure/B5308428.png)
![5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine](/img/structure/B5308437.png)




![3-(4-chlorophenyl)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5308463.png)
![3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5308468.png)
![N-{1-[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B5308474.png)


![2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5308494.png)